molecular formula C17H22ClNO2 B4191344 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride

Cat. No.: B4191344
M. Wt: 307.8 g/mol
InChI Key: OCZOBTBQIKLWRI-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a phenylpropylamine backbone with two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde (veratraldehyde), which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further reduced to 3,4-dimethoxyphenylpropionic acid, followed by amide formation to yield 3,4-dimethoxyphenylpropionamide. Finally, the amide is reduced to produce [2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This sets it apart from other similar compounds, which may have different substitution patterns and biological activities.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13;/h3-9,11,15H,10,12,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOBTBQIKLWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride

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